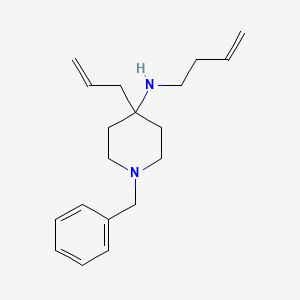
1-Benzyl-N-(but-3-en-1-yl)-4-(prop-2-en-1-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(but-3-en-1-yl)-4-(prop-2-en-1-yl)piperidin-4-amine is a synthetic organic compound that belongs to the piperidine class. Piperidines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-N-(but-3-en-1-yl)-4-(prop-2-en-1-yl)piperidin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through hydrogenation.
Alkylation: The piperidine ring is then alkylated with benzyl and allyl groups using reagents like benzyl chloride and allyl bromide in the presence of a base such as sodium hydride.
Amine Introduction: The amine group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-N-(but-3-en-1-yl)-4-(prop-2-en-1-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and allyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for alkylation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural similarity to biologically active compounds.
Medicine: Could be investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: May serve as a precursor for the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(but-3-en-1-yl)-4-(prop-2-en-1-yl)piperidin-4-amine would depend on its specific biological target. Generally, compounds of this class may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Shares the benzyl group and piperidine ring but lacks the additional alkyl groups.
4-Allylpiperidine: Contains the allyl group and piperidine ring but lacks the benzyl group.
N-Benzyl-4-piperidone: Similar structure but with a ketone group instead of an amine.
Uniqueness
1-Benzyl-N-(but-3-en-1-yl)-4-(prop-2-en-1-yl)piperidin-4-amine is unique due to the presence of both benzyl and allyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
918896-17-0 |
|---|---|
Molecular Formula |
C19H28N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-benzyl-N-but-3-enyl-4-prop-2-enylpiperidin-4-amine |
InChI |
InChI=1S/C19H28N2/c1-3-5-14-20-19(11-4-2)12-15-21(16-13-19)17-18-9-7-6-8-10-18/h3-4,6-10,20H,1-2,5,11-17H2 |
InChI Key |
YFGSYADXRUPRTN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNC1(CCN(CC1)CC2=CC=CC=C2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12618800.png)
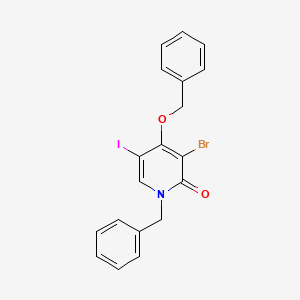
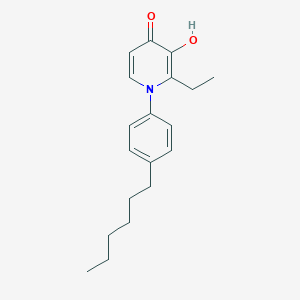
![2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618811.png)

![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
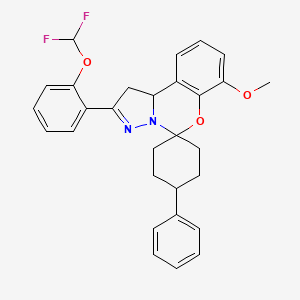
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
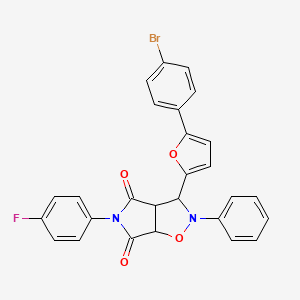
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
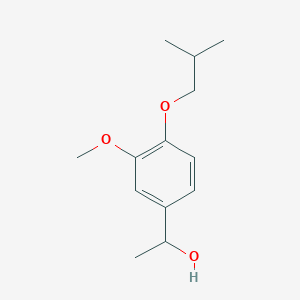
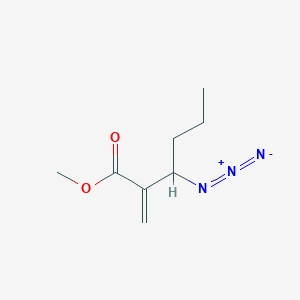
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
